molecular formula C28H29N3O4S B11076953 2-{1-Benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide

2-{1-Benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11076953
M. Wt: 503.6 g/mol
InChI Key: NZEOCIZWAPFDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-Benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and an imidazolidinone core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl ethyl halide, typically under basic conditions to facilitate the nucleophilic attack.

    Final Assembly: The final compound is assembled by reacting the intermediate with an acetamide derivative, often under mild heating and in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzyl and methoxyphenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. Its structural features suggest it could be a lead compound for designing inhibitors or modulators of biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-{1-Benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzyl and methoxyphenyl groups could facilitate binding to hydrophobic pockets, while the imidazolidinone core might interact with active sites or catalytic residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-Benzyl-3-[2-(4-hydroxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-hydroxyphenyl)acetamide
  • 2-{1-Benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{1-Benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These methoxy groups can enhance its solubility in organic solvents and potentially improve its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C28H29N3O4S

Molecular Weight

503.6 g/mol

IUPAC Name

2-[1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C28H29N3O4S/c1-34-23-12-8-20(9-13-23)16-17-30-25(18-26(32)29-22-10-14-24(35-2)15-11-22)27(33)31(28(30)36)19-21-6-4-3-5-7-21/h3-15,25H,16-19H2,1-2H3,(H,29,32)

InChI Key

NZEOCIZWAPFDDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.